6,8-Dibromo-2-thiophen-2-ylquinoline
Overview
Description
6,8-Dibromo-2-thiophen-2-ylquinoline is a chemical compound with the molecular formula C13H7Br2NS It is characterized by the presence of two bromine atoms at positions 6 and 8 on the quinoline ring, and a thiophene ring attached at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-thiophen-2-ylquinoline typically involves the bromination of 2-thiophen-2-ylquinoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-thiophen-2-ylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in ether solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
6,8-Dibromo-2-thiophen-2-ylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-thiophen-2-ylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
6,8-Dibromo-2-thiophen-2-ylquinoline can be compared with other brominated quinoline derivatives, such as:
6,8-Dibromoquinoline: Lacks the thiophene ring, which may affect its reactivity and applications.
2-Thiophen-2-ylquinoline: Lacks the bromine atoms, which may influence its chemical properties and biological activities.
The presence of both bromine atoms and the thiophene ring in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
6,8-Dibromo-2-thiophen-2-ylquinoline is a synthetic compound characterized by its molecular formula . It features two bromine atoms at the 6 and 8 positions of the quinoline ring and a thiophene ring at the 2 position. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in various cancer cell lines, demonstrating significant cytotoxic effects.
-
In Vitro Studies :
- In a study involving multiple human cancer cell lines, including HepG-2 and Caco-2, the compound exhibited an IC50 value of approximately , indicating strong efficacy against these tumor cells .
- Morphological assessments revealed that treatment with this compound led to notable changes in cell structure, including nuclear condensation and cell shrinkage, which are indicative of apoptosis .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific details on its spectrum of activity remain limited.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of bromine atoms is believed to enhance its reactivity and biological potency compared to other derivatives lacking these halogen substituents.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
6,8-Dibromoquinoline | Lacks thiophene ring | Moderate anticancer activity |
2-Thiophen-2-ylquinoline | Lacks bromine atoms | Limited biological activity |
6-Bromo-2-thiophen-2-ylquinoline | One bromine atom | Reduced efficacy compared to dibrominated variant |
The unique combination of both bromine atoms and the thiophene ring in this compound enhances its potential as a versatile agent in medicinal chemistry.
Study on Antitumor Activity
A detailed investigation into the antitumor effects of various quinoline derivatives included this compound. The study reported that this compound significantly inhibited tumor growth in vitro and demonstrated dose-dependent cytotoxicity across different cancer cell lines .
In Vivo Efficacy
In vivo studies further supported the compound's potential as a therapeutic agent for cancer treatment. Administration in animal models showed a marked reduction in tumor size and improved survival rates compared to control groups .
Properties
IUPAC Name |
6,8-dibromo-2-thiophen-2-ylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NS/c14-9-6-8-3-4-11(12-2-1-5-17-12)16-13(8)10(15)7-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYRKABTXKOOKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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